N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide
Description
N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran scaffold substituted with a thiophene ring at the 4-position and a furan-2-carboxamide group. Its structure combines aromatic and non-aromatic heterocycles, which are critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-14(5-8-17-9-6-14)12-4-2-10-19-12/h1-4,7,10H,5-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZPWXRXQCZELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is with a molecular weight of 305.4 g/mol. The compound features a tetrahydropyran ring fused with a thiophene and a furan moiety, which contribute to its biological activity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of Tetrahydropyran Ring : Achieved through hydrogenation of dihydropyran using catalysts like Raney nickel.
- Introduction of Thiophene Ring : Utilizes condensation reactions, such as the Gewald reaction.
- Coupling with Furan-2-carboxamide : The final step involves coupling the thiophene-tetrahydropyran intermediate with furan-2-carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
The biological activity of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets:
- π-π Stacking Interactions : The thiophene and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins.
- Hydrogen Bond Formation : The amide group can form hydrogen bonds, modulating enzyme or receptor activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide exhibit notable antimicrobial properties:
| Compound Type | Target Organisms | Inhibition Activity |
|---|---|---|
| Pyrazole Derivative | Bacillus subtilis | Effective growth inhibition |
| Isoxazole Derivative | Pseudomonas fluorescens | Moderate inhibition |
In vitro assays show that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Anticancer Potential
Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptotic Pathway Activation : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
- In Vitro Studies on Bacterial Inhibition :
-
Anticancer Activity Assessment :
- In studies involving various cancer cell lines, N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the Pyran Ring
Compound 1 : N-[4-[[[[Tetrahydro-4-(4-Methoxyphenyl)-2H-pyran-4-yl]methyl]amino]carbonyl]phenyl]-2-furancarboxamide (CAS 664993-53-7)
- Substituent : 4-Methoxyphenyl group on the pyran ring.
- Molecular Formula : C25H26N2O5 (MW: 434.48 g/mol).
- The bulky 4-methoxyphenyl substituent may sterically hinder interactions with flat binding pockets (e.g., kinase ATP sites), unlike the planar thiophene ring, which facilitates π-π stacking. Inference: The target compound’s thiophene likely enhances lipophilicity and aromatic interactions in hydrophobic environments .
Compound 2 : 5-Methyl-N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide (CAS 1428351-07-8)
- Substituent : Isoxazole-4-carboxamide replaces furan-2-carboxamide.
- Molecular Formula : C15H18N2O3S (MW: 306.4 g/mol).
- Comparison :
- Isoxazole’s nitrogen-oxygen arrangement improves metabolic stability compared to furan, which is prone to oxidative degradation.
- Lower molecular weight (306.4 vs. ~330–400 g/mol for the target compound) may enhance bioavailability.
- Inference : The target compound’s furan group may offer distinct electronic properties for hydrogen bonding or dipole interactions .
Modifications in the Carboxamide Side Chain
Compound 3 : N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)furan-2-carboxamide Analogs
- Substituents : Fluorobenzyl and methoxyphenyl groups attached to the carboxamide.
- Activity : Demonstrated antiviral properties in multicycle-CPE assays (Cardiff University study).
- The target compound lacks these substituents but retains the furan carboxamide, suggesting divergent selectivity profiles. Inference: Substituent positioning on aromatic rings critically modulates activity .
Antiproliferative Analogs with Heterocyclic Cores
Compound 4 : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24)
- Structure : Combines thiophene, pyrimidine, and sulfamoyl groups.
- Activity : Inhibits ATP-binding sites of tyrosine kinase receptors (IC50 < 1 µM for MCF7 cells).
- Comparison :
- The target compound’s thiophene-pyran core may similarly engage kinase ATP pockets but with reduced complexity.
- Absence of sulfamoyl/pyrimidine groups in the target compound suggests different potency or off-target effects.
- Inference : Heterocyclic diversity (thiophene vs. pyrimidine) influences target specificity .
Structural and Activity Comparison Table
*Estimated based on structural analogs.
Key Insights
- Substituent Effects : Thiophene in the target compound enhances lipophilicity and aromatic interactions, while methoxyphenyl (CAS 664993-53-7) improves solubility.
- Heterocyclic Swaps : Isoxazole (CAS 1428351-07-8) offers metabolic advantages over furan but may alter target engagement.
- Biological Relevance : Fluorine and methoxy groups in Cardiff analogs highlight the importance of electronic modulation for antiviral activity, suggesting avenues for optimizing the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
